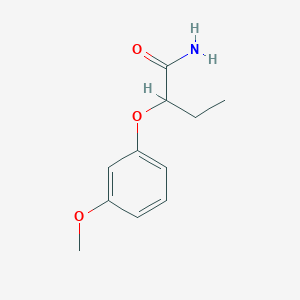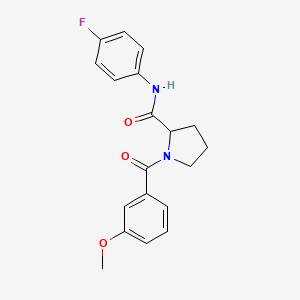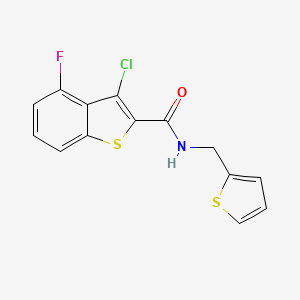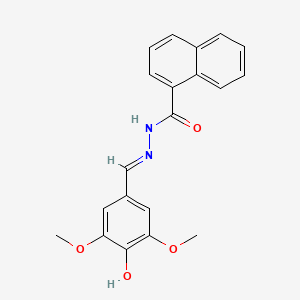
2-(3-methoxyphenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxyphenoxy)butanamide, also known as MPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and is synthesized through a multi-step process. In
Wirkmechanismus
The mechanism of action of 2-(3-methoxyphenoxy)butanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, 2-(3-methoxyphenoxy)butanamide has been shown to induce apoptosis by activating the caspase cascade and downregulating anti-apoptotic proteins. In inflammation research, 2-(3-methoxyphenoxy)butanamide has been shown to inhibit the NF-κB pathway, which is a key mediator of inflammation. In neurodegenerative disease research, 2-(3-methoxyphenoxy)butanamide has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects
2-(3-methoxyphenoxy)butanamide has been shown to have several biochemical and physiological effects. In cancer research, 2-(3-methoxyphenoxy)butanamide has been shown to reduce the expression of angiogenic factors, such as VEGF and bFGF, which are involved in tumor growth and metastasis. In inflammation research, 2-(3-methoxyphenoxy)butanamide has been shown to reduce the production of nitric oxide and prostaglandin E2, which are involved in the inflammatory response. In neurodegenerative disease research, 2-(3-methoxyphenoxy)butanamide has been shown to increase the expression of BDNF, which is involved in neuroplasticity and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-methoxyphenoxy)butanamide in lab experiments is its relatively low toxicity compared to other compounds. 2-(3-methoxyphenoxy)butanamide has also been shown to have good solubility in water, which makes it easier to work with in experiments. One limitation of using 2-(3-methoxyphenoxy)butanamide is its limited availability and high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for 2-(3-methoxyphenoxy)butanamide research. In cancer research, future studies could focus on the use of 2-(3-methoxyphenoxy)butanamide in combination with other chemotherapeutic agents to improve efficacy. In inflammation research, future studies could focus on the use of 2-(3-methoxyphenoxy)butanamide in animal models of chronic inflammation to evaluate long-term effects. In neurodegenerative disease research, future studies could focus on the use of 2-(3-methoxyphenoxy)butanamide in clinical trials to evaluate its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-(3-methoxyphenoxy)butanamide involves several steps, starting with the reaction of 3-methoxyphenol with butyric anhydride to form 3-methoxyphenyl butyrate. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-(3-methoxyphenoxy)butanamide. The purity of the compound can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3-methoxyphenoxy)butanamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(3-methoxyphenoxy)butanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that 2-(3-methoxyphenoxy)butanamide can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, 2-(3-methoxyphenoxy)butanamide has been shown to improve cognitive function and reduce oxidative stress.
Eigenschaften
IUPAC Name |
2-(3-methoxyphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-10(11(12)13)15-9-6-4-5-8(7-9)14-2/h4-7,10H,3H2,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJUSEVXLSNCAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)OC1=CC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-fluorophenyl)-3-phenylpropanamide](/img/structure/B6010099.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)tetrahydro-2H-thiopyran-4-amine](/img/structure/B6010105.png)
![2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B6010123.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-propyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6010137.png)
![1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-N-[4-(2-fluorophenoxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6010141.png)
![2-{1-(2-ethoxybenzyl)-4-[1-(2-pyridinylmethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6010142.png)
![1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B6010149.png)



![3-{[4-(cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6010171.png)

![3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B6010193.png)
![4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B6010196.png)